3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride
Description
Properties
Molecular Formula |
C10H19Cl3N4 |
|---|---|
Molecular Weight |
301.6 g/mol |
IUPAC Name |
3-[[(2S)-2-methylpiperazin-1-yl]methyl]pyridazine;trihydrochloride |
InChI |
InChI=1S/C10H16N4.3ClH/c1-9-7-11-5-6-14(9)8-10-3-2-4-12-13-10;;;/h2-4,9,11H,5-8H2,1H3;3*1H/t9-;;;/m0.../s1 |
InChI Key |
CIRSDEJQRAAVSZ-DXYFNVQQSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1CC2=NN=CC=C2.Cl.Cl.Cl |
Canonical SMILES |
CC1CNCCN1CC2=NN=CC=C2.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazine derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride involves its interaction with specific molecular targets. The pyridazine ring is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can be crucial in drug-target interactions . These interactions can modulate the activity of enzymes or receptors, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine Derivatives
Pyridazine-based compounds are widely studied for their biological activity. Key analogs include:
Table 1: Structural and Functional Comparison of Pyridazine Analogs
Key Findings :
- The target compound’s piperazine moiety differentiates it from simpler pyridazinones like those in Table 1. Piperazine derivatives often exhibit enhanced solubility and receptor-binding affinity due to their basic nitrogen atoms .
Piperazine-Containing Pharmaceuticals
Piperazine is a common pharmacophore in CNS drugs and antibiotics. Notable examples include:
Table 2: Piperazine-Based Pharmaceuticals
Key Findings :
- The trihydrochloride salt of the target compound likely improves aqueous solubility compared to dihydrochloride salts (e.g., ) or free bases, aligning with trends in salt selection for drug formulation .
- Stereochemistry at the piperazine C2 position ((2S)-configuration) may influence receptor selectivity. For example, (2R)-configured piperazines in antipsychotics show distinct binding profiles compared to (2S) isomers .
Key Findings :
Data Gaps :
- No solubility, stability, or bioactivity data for the target compound.
- Limited comparative studies on (2S)- vs. (2R)-piperazine derivatives.
Recommendations :
- Prioritize in vitro assays to assess receptor binding (e.g., serotonin/dopamine receptors).
- Conduct salt stability studies under ICH guidelines .
Biological Activity
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyridazine core substituted with a methylpiperazine moiety. Its structural representation can be summarized as follows:
- Molecular Formula :
- SMILES Notation : C[C@H]1CNCCN1CC2=NN=CC=C2
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
- Inhibition of Enzymatic Activity : Certain studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Anticancer Properties
A significant area of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |
These results indicate that the compound may be a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects:
- Animal Studies : In rodent models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal loss and improved cognitive function.
- Mechanism : The neuroprotective effects are thought to be mediated through antioxidant activity and modulation of neuroinflammatory pathways.
Toxicological Profile
Despite its promising biological activities, the compound also presents certain toxicological concerns:
- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
- Safety Studies : Ongoing studies are needed to fully understand its safety profile in vivo.
Case Studies and Clinical Trials
While extensive preclinical studies have been conducted, clinical trials involving this compound remain limited. Future clinical trials are essential to establish dosing regimens, efficacy in humans, and long-term safety.
Q & A
Q. Which parameters must be included in publications to ensure reproducibility of studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
